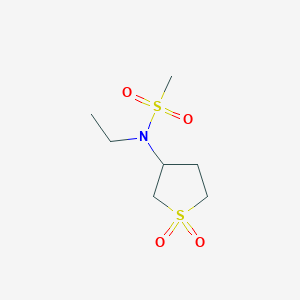

![molecular formula C26H18N2O3S B2904627 Methyl 3-(2-phenylquinoline-4-carboxamido)benzo[b]thiophene-2-carboxylate CAS No. 477490-48-5](/img/structure/B2904627.png)

Methyl 3-(2-phenylquinoline-4-carboxamido)benzo[b]thiophene-2-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“Methyl 3-(2-phenylquinoline-4-carboxamido)benzo[b]thiophene-2-carboxylate” is a complex organic compound. It contains a benzo[b]thiophene moiety, which is a type of heterocyclic compound . Benzo[b]thiophene derivatives have been found to exhibit a variety of biological effects and are used in the development of advanced compounds .

Scientific Research Applications

Organic Semiconductors

Thiophene derivatives are pivotal in the development of organic semiconductors due to their excellent charge transport properties. Methyl 3-(2-phenylquinoline-4-carboxamido)benzo[b]thiophene-2-carboxylate can be utilized in the synthesis of small molecule semiconductors for organic field-effect transistors (OFETs), potentially improving the performance of organic electronic devices .

Organic Light-Emitting Diodes (OLEDs)

The compound’s structural motif is beneficial for creating materials for OLEDs. Its molecular architecture allows for efficient electron transport and light emission, which are critical for the high-quality display and lighting applications of OLEDs .

Anticancer Agents

Thiophene derivatives have shown promise as anticancer agents. The specific structure of this compound may be explored for its potential to inhibit cancer cell growth and proliferation, making it a candidate for further pharmacological studies .

Anti-inflammatory Drugs

The anti-inflammatory properties of thiophene derivatives make them suitable candidates for drug development. This compound, with its unique benzo[b]thiophene moiety, could be synthesized into new nonsteroidal anti-inflammatory drugs (NSAIDs), offering alternatives to existing medications .

Antimicrobial Activity

Research has indicated that thiophene compounds can exhibit antimicrobial activity. The structural complexity of this compound provides a platform for designing novel antimicrobial agents that could be effective against resistant strains of bacteria and fungi .

Corrosion Inhibitors

In industrial chemistry, thiophene derivatives are known to act as corrosion inhibitors. This compound could be incorporated into coatings or additives to protect metals and alloys from corrosion, thereby extending the life of industrial machinery and infrastructure .

Voltage-Gated Sodium Channel Blockers

Compounds with a thiophene structure have been used as voltage-gated sodium channel blockers. This compound could be investigated for its potential use in local anesthetics or in the treatment of conditions associated with dysfunctional sodium channels .

Material Science

The benzo[b]thiophene core of the compound is structurally conducive for the development of advanced materials. Its incorporation into polymers or small molecules could lead to new materials with unique optical, electronic, or mechanical properties .

Future Directions

Mechanism of Action

Target of Action

It’s worth noting that thiophene derivatives, which this compound is a part of, have been reported to exhibit a wide range of therapeutic properties .

Mode of Action

The suzuki–miyaura (sm) cross-coupling reaction, a widely-applied transition metal catalysed carbon–carbon bond forming reaction, is often involved in the synthesis of such compounds . This reaction involves the oxidative addition of formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond .

Biochemical Pathways

Thiophene derivatives are known to be involved in a variety of biological effects .

Result of Action

Thiophene derivatives are known to exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .

Action Environment

It’s worth noting that the stability and reactivity of organoboron reagents, which are often used in the synthesis of such compounds, can be influenced by various factors, including temperature, ph, and the presence of other chemicals .

properties

IUPAC Name |

methyl 3-[(2-phenylquinoline-4-carbonyl)amino]-1-benzothiophene-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H18N2O3S/c1-31-26(30)24-23(18-12-6-8-14-22(18)32-24)28-25(29)19-15-21(16-9-3-2-4-10-16)27-20-13-7-5-11-17(19)20/h2-15H,1H3,(H,28,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDZFTCYRLVODDI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C2=CC=CC=C2S1)NC(=O)C3=CC(=NC4=CC=CC=C43)C5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H18N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

438.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

methyl}-2-(1H-pyrazol-1-yl)acetamide](/img/structure/B2904544.png)

![5-[(4-Chlorophenyl)amino]-N-[(4-fluorophenyl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2904547.png)

![[3-(2,4,5-Trimethylphenyl)-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2904548.png)

![N-(benzo[d][1,3]dioxol-5-yl)-4-(3-methoxybenzyl)thiazol-2-amine hydrochloride](/img/structure/B2904550.png)

![N-(benzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-3-tosylpropanamide](/img/structure/B2904552.png)

![5-[(1,3-Benzodioxol-5-ylmethyl)amino]-2-[4-(pyrrolidin-1-ylsulfonyl)phenyl]-1,3-oxazole-4-carbonitrile](/img/structure/B2904554.png)

![6-({3-[(3-Methyl-6-oxo-1,6-dihydropyridazin-1-yl)methyl]azetidin-1-yl}sulfonyl)-2,3-dihydro-1,3-benzoxazol-2-one](/img/structure/B2904556.png)

![(E)-4-(benzo[d]thiazol-2-yl)-N-((E)-3-(4-nitrophenyl)allylidene)aniline](/img/structure/B2904557.png)

![N-[(2-chlorophenyl)methyl]-2-(1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)sulfanylacetamide](/img/structure/B2904560.png)

![4-(1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}piperidine-4-carbonyl)thiomorpholine](/img/structure/B2904561.png)

![5-Chloro-3'-(trifluoromethyl)-[1,1'-biphenyl]-3-amine](/img/structure/B2904566.png)

![ethyl (E)-3-[2-[N-methyl-C-(nitromethyl)carbonimidoyl]hydrazinyl]but-2-enoate](/img/structure/B2904567.png)